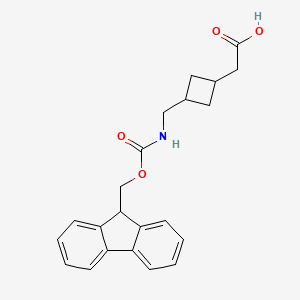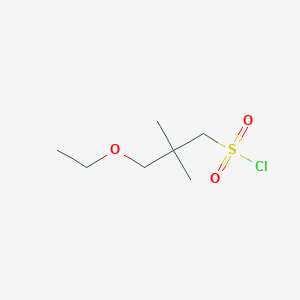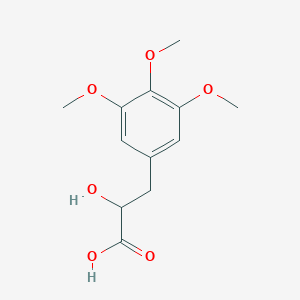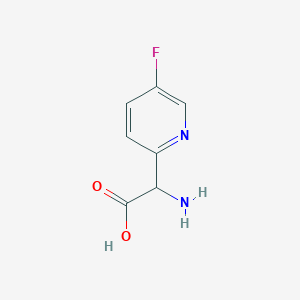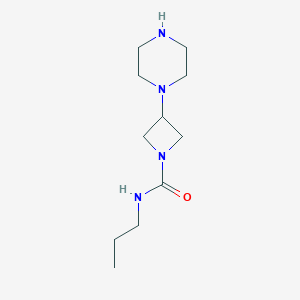![molecular formula C8H12N2O2S2 B15325820 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine is a synthetic organic compound that belongs to the class of diazirines. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by covalently linking a photoactivatable probe to a target molecule upon exposure to light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with a diazo compound under specific conditions.
Introduction of the but-3-yn-1-yl group: This step may involve a coupling reaction, such as a Sonogashira coupling, to attach the alkyne group.
Attachment of the methanesulfonylsulfanyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and mapping of active sites.
Medicine: Potential use in drug discovery and development for targeting specific biomolecules.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can covalently bond to nearby molecules, allowing for the identification and study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(But-3-yn-1-yl)-3H-diazirine: Lacks the methanesulfonylsulfanyl group, making it less versatile in certain reactions.
3-(But-3-yn-1-yl)-3-[2-(methylthio)ethyl]-3H-diazirine: Similar structure but with a methylthio group instead of methanesulfonylsulfanyl, affecting its reactivity and applications.
Uniqueness
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine is unique due to the presence of both the alkyne and methanesulfonylsulfanyl groups, which provide distinct reactivity and versatility in chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H12N2O2S2 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
3-but-3-ynyl-3-(2-methylsulfonylsulfanylethyl)diazirine |
InChI |
InChI=1S/C8H12N2O2S2/c1-3-4-5-8(9-10-8)6-7-13-14(2,11)12/h1H,4-7H2,2H3 |
Clave InChI |
BUXPGBGDYNOUHW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCCC1(N=N1)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


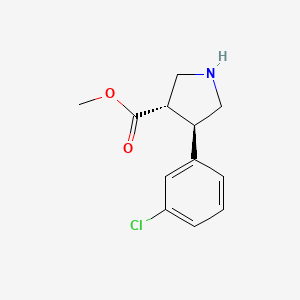

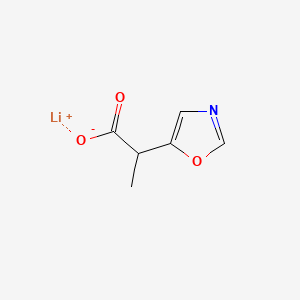
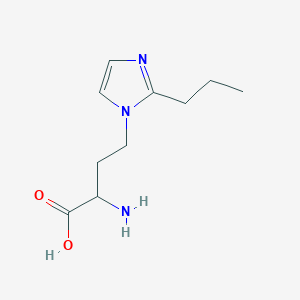
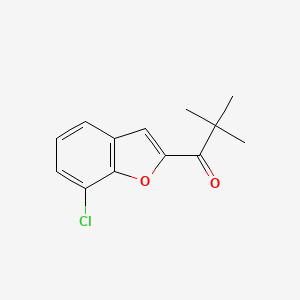
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
